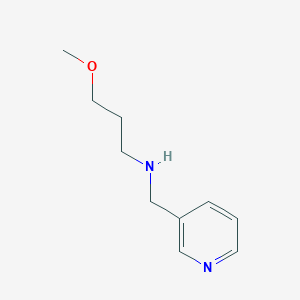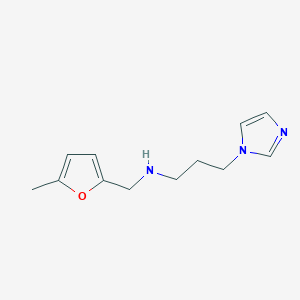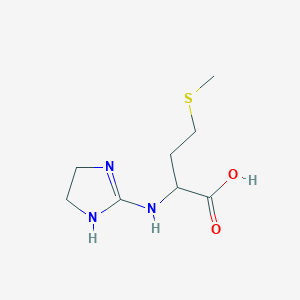
(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine” is an organic compound based on its structure. It likely contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and an amine group attached to a methoxypropyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as Suzuki-Miyaura coupling or protodeboronation of pinacol boronic esters .Wissenschaftliche Forschungsanwendungen
Antioxidant and Acetylcholinesterase Inhibitory Properties
Diverse γ-pyridinyl amine derivatives have shown significant promise as antioxidant agents with moderate acetylcholinesterase (AChE) inhibitory activity. The study conducted by Vargas Méndez and Kouznetsov (2015) highlights the preparation and testing of acyclic and cyclic γ-pyridinyl amines for their potential health benefits. Notably, two compounds, 4-methoxy-N-(pyridin-4-ylmethyl) aniline and 4-methyl-2(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline, exhibited superior antioxidant activity compared to α-tocopherol, a well-known antioxidant. Additionally, the best AChE inhibitor identified suggests these compounds' relevance in designing new molecules with dual antioxidant and AChE inhibitory capacities, potentially beneficial for neurodegenerative diseases treatment strategies (Vargas Méndez & Kouznetsov, 2015).
Metal Complex Formation and Magnetism
In the realm of inorganic chemistry, the synthesis and characterization of manganese(II) complexes with ligands derived from 2-aminomethylpyridine bearing a methoxyalkyl arm have been explored. These complexes, detailed by Wu et al. (2004), provide insights into their structural and magnetic properties. Such studies contribute to a deeper understanding of metal-ligand interactions, potentially influencing magnetic material development and catalysis research (Wu et al., 2004).
Photophysical Studies and Ligand Design
Research by Stetsiuk et al. (2019) on dipicolylamino-methoxy-1,2,4,5-tetrazine ligands and their metal complexes, including zinc(II) and cadmium(II), illuminates the field of photophysical studies. These complexes exhibit enhanced luminescence upon chelation, suggesting applications in developing photoluminescent materials for sensors and imaging (Stetsiuk et al., 2019).
Catalytic Activity in Polymerization
The novel cobalt(II) complexes containing N,N-di(2-picolyl)amine-based ligands synthesized by Ahn et al. (2016) demonstrate significant catalytic activity towards the polymerization of methyl methacrylate (MMA), leading to the production of poly(methylmethacrylate) (PMMA). This research indicates the potential of such complexes in industrial polymer production, influencing materials science and engineering (Ahn et al., 2016).
Eigenschaften
IUPAC Name |
3-methoxy-N-(pyridin-3-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-7-3-6-12-9-10-4-2-5-11-8-10/h2,4-5,8,12H,3,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQSEDOFFGXCFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390023 |
Source


|
| Record name | (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
511237-63-1 |
Source


|
| Record name | 3-Pyridinemethanamine, N-(3-methoxypropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511237-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)



![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)








